(4S)-2,2-Dimethyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-dioxolane
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Overview
Description
(4S)-2,2-Dimethyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-dioxolane is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a trifluoromethyl group attached to a phenoxy moiety. The stereochemistry at the 4-position is specified as (4S), indicating the spatial arrangement of the substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2,2-Dimethyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-dioxolane typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents.
Attachment of the Phenoxy Moiety: The phenoxy group can be attached through etherification reactions involving phenol derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(4S)-2,2-Dimethyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halides, sulfonates, and other nucleophiles or electrophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(4S)-2,2-Dimethyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4S)-2,2-Dimethyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-dioxolane involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP: A compound used as an intermediate in the manufacture of fentanyl and related derivatives.
Vitexin Compound 1: A compound extracted from a Chinese herb, known for its anticancer properties.
Uniqueness
(4S)-2,2-Dimethyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-dioxolane is unique due to its specific structural features, including the dioxolane ring and trifluoromethyl group
Properties
CAS No. |
61248-90-6 |
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Molecular Formula |
C13H15F3O3 |
Molecular Weight |
276.25 g/mol |
IUPAC Name |
(4S)-2,2-dimethyl-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-dioxolane |
InChI |
InChI=1S/C13H15F3O3/c1-12(2)18-8-11(19-12)7-17-10-5-3-4-9(6-10)13(14,15)16/h3-6,11H,7-8H2,1-2H3/t11-/m0/s1 |
InChI Key |
HYVKBCSZQVTVDH-NSHDSACASA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)COC2=CC=CC(=C2)C(F)(F)F)C |
Canonical SMILES |
CC1(OCC(O1)COC2=CC=CC(=C2)C(F)(F)F)C |
Origin of Product |
United States |
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